2,5-Diisopropylbenzyl chloride
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Overview
Description
2,5-Diisopropylbenzyl chloride is an organic compound that belongs to the class of benzyl chlorides It is characterized by the presence of two isopropyl groups attached to the benzene ring at the 2 and 5 positions, and a benzyl chloride group at the benzylic position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diisopropylbenzyl chloride typically involves the chlorination of 2,5-Diisopropylbenzyl alcohol. This reaction can be carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the alcohol to the chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zinc chloride (ZnCl₂), can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Diisopropylbenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The benzyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions where the chloride is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation: The compound can be oxidized to form 2,5-Diisopropylbenzyl alcohol or further to 2,5-Diisopropylbenzoic acid.
Reduction: Reduction reactions can convert the benzyl chloride to the corresponding hydrocarbon, 2,5-Diisopropylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include 2,5-Diisopropylbenzyl alcohol, 2,5-Diisopropylbenzonitrile, and 2,5-Diisopropylbenzylamine.
Oxidation: Products include 2,5-Diisopropylbenzyl alcohol and 2,5-Diisopropylbenzoic acid.
Reduction: The major product is 2,5-Diisopropylbenzene.
Scientific Research Applications
2,5-Diisopropylbenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals, such as fragrances, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,5-Diisopropylbenzyl chloride primarily involves its reactivity as a benzyl chloride. The compound can alkylate nucleophilic sites on biomolecules, leading to modifications that affect their functions. For example, it can react with amino groups on proteins, altering their structure and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: A simpler analogue with a single benzyl chloride group and no isopropyl substituents.
2,4-Diisopropylbenzyl Chloride: Similar structure but with isopropyl groups at the 2 and 4 positions.
2,5-Diisopropylbenzyl Alcohol: The alcohol analogue of 2,5-Diisopropylbenzyl chloride.
Uniqueness
This compound is unique due to the presence of two isopropyl groups, which can influence its reactivity and steric properties. This makes it a valuable intermediate for synthesizing compounds with specific structural and functional characteristics.
Properties
CAS No. |
58502-84-4 |
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Molecular Formula |
C13H19Cl |
Molecular Weight |
210.74 g/mol |
IUPAC Name |
2-(chloromethyl)-1,4-di(propan-2-yl)benzene |
InChI |
InChI=1S/C13H19Cl/c1-9(2)11-5-6-13(10(3)4)12(7-11)8-14/h5-7,9-10H,8H2,1-4H3 |
InChI Key |
QWGSROBWVPQERA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)CCl |
Origin of Product |
United States |
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